molecular formula C6H3F3N2O3 B1305575 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine CAS No. 33252-64-1

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

Cat. No. B1305575
CAS RN: 33252-64-1
M. Wt: 208.09 g/mol
InChI Key: JYXKHKBZLLIWEV-UHFFFAOYSA-N
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Description

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is an organic chemical compound with the molecular formula C6H3F3N2O3 . It is a pyridine derivative and is considered a heterocyclic building block . It is used in laboratory chemicals and is advised against use in food, drugs, pesticides, or biocidal products .


Synthesis Analysis

The synthesis of 2-Hydroxy-5-trifluoromethylpyridine involves dissolving the compound in sulfuric acid and cooling it to 0 degrees. The compound is then heated to an internal temperature of 80 degrees, and concentrated nitric acid is slowly added to the reaction system .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine consists of a pyridine ring with a hydroxyl group at the 2-position, a nitro group at the 3-position, and a trifluoromethyl group at the 5-position .

Scientific Research Applications

  • Agrochemical Industry

    • Summary of Application : TFMP derivatives are widely used in the agrochemical industry for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
    • Results or Outcomes : Since the introduction of fluazifop-butyl, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . These agrochemicals have been effective in protecting crops from various pests, contributing to increased crop yields.
  • Pharmaceutical Industry

    • Summary of Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
    • Results or Outcomes : The pharmaceutical products containing TFMP derivatives have shown promising results in clinical trials and have been approved for market use .
  • Veterinary Industry

    • Summary of Application : Two veterinary products containing the TFMP moiety have been granted market approval .
    • Results or Outcomes : The veterinary products containing TFMP derivatives have shown effectiveness in treating various conditions in animals and have been approved for market use .
  • Catalysis

    • Summary of Application : TFMP derivatives have useful applications in catalysis .
    • Results or Outcomes : The use of TFMP derivatives as catalysts can lead to more efficient and selective chemical reactions .
  • Drug Design

    • Summary of Application : TFMP derivatives are used in drug design . They can be used as building blocks in the synthesis of new drugs.
    • Results or Outcomes : The use of TFMP derivatives in drug design can lead to the development of new drugs with improved properties .
  • Molecular Recognition

    • Summary of Application : TFMP derivatives have applications in molecular recognition . They can be used to design molecules that can selectively bind to specific targets.
    • Results or Outcomes : The use of TFMP derivatives in molecular recognition can lead to the development of new molecules with selective binding properties .
  • Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)

    • Summary of Application : 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP) has been used as a novel matrix for enhanced MALDI imaging of tissue metabolites .
    • Methods of Application : The HNTP matrix exhibits excellent characteristics, including strong ultraviolet absorption, μm-scale matrix crystals, high chemical stability, low background ion interference, and high metabolite ionization efficiency .
    • Results or Outcomes : The HNTP matrix shows superior detection capabilities, successfully showing 185 detectable metabolites in rat liver tissue sections . This outperforms the commonly used matrices of 2,5-dihydroxybenzoic acid and 2-mercaptobenzothiazole, which detect 145 and 120 metabolites from the rat liver, respectively .
  • Natural Product Synthesis

    • Summary of Application : Trifluoromethylpyridine derivatives have useful applications in natural product synthesis .
    • Results or Outcomes : The use of trifluoromethylpyridine derivatives in natural product synthesis can lead to the development of new natural products with improved properties .
  • Synthesis of Metal-Organic Frameworks (MOFs)

    • Summary of Application : Trifluoromethylpyridine derivatives have been used in the synthesis of metal-organic frameworks (MOFs) .
    • Results or Outcomes : The use of trifluoromethylpyridine derivatives in the synthesis of MOFs can lead to the development of new MOFs with unique properties .

Safety And Hazards

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Trifluoromethylpyridines, including 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine, have found applications in the agrochemical and pharmaceutical industries. It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

3-nitro-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O3/c7-6(8,9)3-1-4(11(13)14)5(12)10-2-3/h1-2H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXKHKBZLLIWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379374
Record name 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one
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Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

CAS RN

33252-64-1
Record name 3-Nitro-5-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitro-5-(trifluoromethyl)pyridin-2-ol
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Synthesis routes and methods

Procedure details

To 0.95 l. of stirred fuming nitric acid was added 29 g. of 5-trifluoromethyl-2-pyridone over 1 hour, and stirring was continued for 75 hours. The fuming nitric acid was evaporated and the residue was triturated with acetone. The acetone was evaporated to about 60 ml. and the precipitate was collected on a filter and washed with a 5:1 mixture of methylene chloride:acetone and dried and used directly in the next step.
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